N-(4-iodophenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide
Overview
Description
N-(4-iodophenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C18H21IN2O3S and its molecular weight is 472.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.03176 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Compounds and Their Applications
Metabolism and Disposition : Research has explored the metabolism and disposition of sulfonamide compounds in humans, focusing on their tolerability and metabolic pathways. For instance, studies have elucidated the metabolism of specific sulfonamide derivatives, detailing their biotransformation and excretion routes in clinical settings (Shaffer et al., 2008).
Genetic Associations : Investigations have also looked into genetic factors affecting the metabolism of carcinogenic substances, including sulfonamide compounds, highlighting the role of specific genotypes in mediating cancer risks associated with exposure to such chemicals (Ozawa et al., 2002).
Pharmacokinetics : The pharmacokinetics of intravenous paracetamol, a compound related to the sulfonamide class through its use in medical treatments, has been studied in elderly patients, providing insights into how age and genetic factors influence drug metabolism and efficacy (Liukas et al., 2011).
Environmental Exposure and Human Health : Research on the environmental presence of sulfonamide compounds and their metabolites, such as in indoor and outdoor air and human exposure assessments, sheds light on the ubiquity and potential health implications of these substances (Shoeib et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-iodophenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O3S/c1-2-13-20-25(23,24)17-10-3-14(4-11-17)5-12-18(22)21-16-8-6-15(19)7-9-16/h3-4,6-11,20H,2,5,12-13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSCQVBVKCIMPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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